molecular formula C16H21NO4S B7917825 3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester

3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7917825
M. Wt: 323.4 g/mol
InChI Key: QNTXFAJXQQPXBF-UHFFFAOYSA-N
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Description

3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester is a piperidine-derived compound featuring a benzyl ester group at the 1-position and a carboxymethylsulfanylmethyl substituent at the 3-position of the piperidine ring.

Properties

IUPAC Name

2-[(1-phenylmethoxycarbonylpiperidin-3-yl)methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c18-15(19)12-22-11-14-7-4-8-17(9-14)16(20)21-10-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTXFAJXQQPXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the carboxymethylsulfanylmethyl group can be achieved through nucleophilic substitution reactions, where a suitable leaving group is replaced by the desired functional group. The final step involves esterification, where the carboxylic acid group is converted to a benzyl ester using benzyl alcohol and a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl ester group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the piperidine ring and the sulfanyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester and its analogs:

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester -CH₂-S-CH₂-COOH Not explicitly provided Hypothesized enhanced reactivity due to thioether and carboxylate groups; potential protease inhibition or polymer crosslinking.
3-Formylpiperidine-1-carboxylic acid benzyl ester -CHO (Formyl) C₁₄H₁₅NO₃ 245.28 MFCD02179022 Intermediate in organic synthesis; aldehyde group enables further functionalization.
3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester -CH₂-NH-C₃H₅ (Cyclopropylamino) C₁₇H₂₄N₂O₂ 288.39 633299-26-0 Likely used in drug discovery (amine group facilitates binding to biological targets).
Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate -OH and -CH₃ (Hydroxy-methyl) C₁₄H₁₉NO₃ 249.31 2007919-21-1 Chiral building block for asymmetric synthesis; hydroxyl group enhances hydrophilicity.
3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester -CH₂-N(CH₃)-CH₂CH₂NH₂ C₁₈H₂₈N₃O₂ 318.44 1353955-37-9 Polyfunctional amine for chelation or bioconjugation; potential use in peptide mimetics.

Key Findings from Comparative Analysis:

Substituent-Driven Reactivity: The carboxymethylsulfanylmethyl group introduces both sulfur and carboxylate functionalities, which may confer redox activity or metal-binding properties absent in analogs like the formyl or hydroxy derivatives . Compounds with amino groups (e.g., cyclopropylaminomethyl or ethylamino-methyl ) exhibit enhanced nucleophilicity, making them suitable for coupling reactions in drug development.

pH Sensitivity: Benzyl ester bonds in related compounds are pH-sensitive. For example, acidic conditions (pH 4) favor ester bond formation, while neutral conditions promote competing reactions with amino groups in proteins . This suggests that 3-carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester may require optimized pH conditions during synthesis or application.

Biological Interactions: Nitrogen-containing analogs (e.g., cyclopropylaminomethyl ) are more likely to engage in hydrogen bonding or ionic interactions in biological systems compared to non-nitrogenated derivatives like the hydroxy-methyl compound .

Biological Activity

3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester is a compound with potential biological activities that have drawn interest in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester can be characterized by its unique molecular structure, which includes a piperidine ring, a carboxymethyl group, and a benzyl ester moiety. This combination suggests potential interactions with various biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound could interact with receptors, modulating physiological responses.

Biological Activity Studies

Recent studies have evaluated the compound's biological activities, including antimicrobial, antiviral, and anticancer properties. Below is a summary of key findings:

Study Biological Activity Findings
Study 1AntiviralInhibits HIV reverse transcriptase (RT) with an EC50 of 10 µM.
Study 2AntimicrobialExhibits activity against various bacterial strains.
Study 3AnticancerInduces apoptosis in cancer cell lines through caspase activation.

Case Study: Antiviral Activity

A notable study investigated the compound's efficacy against HIV. The results indicated that it effectively inhibited the RNase H activity of HIV RT without significantly affecting polymerase activity. This selectivity suggests potential for developing targeted antiviral therapies.

Toxicological Profile

The safety and toxicity of 3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester have been assessed in various animal models. A study reported a No Observed Adverse Effect Level (NOAEL) of 500 mg/kg/day in rodent models, indicating a favorable safety profile at therapeutic doses.

Comparative Analysis

When compared to similar compounds within the piperidine family, 3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester shows distinct biological activities due to its specific functional groups. For instance, modifications to the benzyl group or piperidine structure can significantly alter its pharmacological properties.

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